n-Heptyl--d7 Alcohol

Quantitative Mass Spectrometry LC-MS/MS GC-MS

n-Heptyl-d7 Alcohol (CAS 1219804-99-5) is a deuterium-labeled isotopologue of 1-heptanol in which seven hydrogen atoms are replaced by deuterium atoms at the 5,5,6,6,7,7,7-positions, yielding the molecular formula C7H9D7O and a molecular weight of 123.24 g/mol. The compound is supplied as a neat liquid with a typical isotopic enrichment of ≥98 atom % D, and its stable isotope labeling provides a distinct mass signature that enables its primary use as an internal standard for quantitative mass spectrometry workflows.

Molecular Formula C7H9D7O
Molecular Weight 123.2444724
CAS No. 1219804-99-5
Cat. No. B1144057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Heptyl--d7 Alcohol
CAS1219804-99-5
Synonymsn-Heptyl--d7 Alcohol
Molecular FormulaC7H9D7O
Molecular Weight123.2444724
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Heptyl-d7 Alcohol (1219804-99-5) Baseline Data for Procurement and Method Development


n-Heptyl-d7 Alcohol (CAS 1219804-99-5) is a deuterium-labeled isotopologue of 1-heptanol in which seven hydrogen atoms are replaced by deuterium atoms at the 5,5,6,6,7,7,7-positions, yielding the molecular formula C7H9D7O and a molecular weight of 123.24 g/mol . The compound is supplied as a neat liquid with a typical isotopic enrichment of ≥98 atom % D, and its stable isotope labeling provides a distinct mass signature that enables its primary use as an internal standard for quantitative mass spectrometry workflows .

Why Generic 1-Heptanol or Other Deuterated Heptanols Cannot Simply Substitute for n-Heptyl-d7 Alcohol (1219804-99-5)


In quantitative LC-MS/MS and GC-MS assays, the selection of an appropriate internal standard is critical for correcting matrix effects and ionization variability [1]. While both the non-deuterated 1-heptanol (CAS 111-70-6) and other deuterated heptanols are available, their distinct molecular weights and isotopic labeling patterns dictate that a generic substitution will compromise analytical accuracy. n-Heptyl-d7 Alcohol provides a +7 Da mass shift relative to the unlabeled analyte, which is often optimal for minimizing isotopic cross-talk while maintaining sufficient separation from naturally occurring isotopic envelopes. In contrast, the n-heptyl-d1 analog (CAS 38007-42-0) offers only a +1 Da shift, which may co-elute with the natural 13C isotopic peak of the analyte, while the perdeuterated n-heptyl-d15 analog (CAS 194793-95-8) introduces a larger mass difference that can alter chromatographic retention times sufficiently to degrade internal standard performance [2]. Therefore, procurement decisions must be guided by the specific analytical requirements of the method, rather than by generic compound class membership.

Quantitative Differentiation of n-Heptyl-d7 Alcohol (1219804-99-5) vs. Closest Analogs and In-Class Candidates


Mass Shift (+7 Da) Provides Optimal Chromatographic Resolution from the Unlabeled Analyte Compared to d1 and d15 Analogs

n-Heptyl-d7 Alcohol (1219804-99-5) exhibits a molecular weight of 123.25 g/mol, representing a +7.05 Da mass shift relative to the non-deuterated 1-heptanol (116.20 g/mol) . This +7 Da difference provides a clear mass separation that is generally considered optimal for internal standard applications: it is sufficiently large to avoid interference from the natural isotopic envelope of the analyte (primarily M+1 from 13C), yet small enough to maintain near-identical chromatographic retention time and ionization efficiency [1]. In contrast, the n-heptyl-d1 analog (117.21 g/mol, +1 Da) produces a mass shift that may overlap with the 13C isotopic peak of 1-heptanol (~1.1% abundance per carbon), complicating quantitation. The perdeuterated n-heptyl-d15 analog (131.29 g/mol, +15 Da) introduces a larger mass difference that can result in a measurable retention time shift, potentially reducing the accuracy of co-elution-based correction [2].

Quantitative Mass Spectrometry LC-MS/MS GC-MS

Isotopic Enrichment (≥98 atom % D) Meets Regulatory Guidelines for Stable Isotope-Labeled Internal Standards

n-Heptyl-d7 Alcohol (1219804-99-5) is supplied with a specified isotopic enrichment of ≥98 atom % D, a value that is consistent with the purity requirements for stable isotope-labeled internal standards used in regulated bioanalysis . The comparable n-heptyl-d1 analog (38007-42-0) is also available at 99 atom % D, while the n-heptyl-d15 analog (194793-95-8) is offered at 98 atom % D. However, the positional specificity of deuteration in the d7 analog—seven deuterium atoms clustered at the terminal end of the alkyl chain—minimizes the potential for deuterium‑hydrogen back‑exchange under analytical conditions, a phenomenon that can compromise quantitation accuracy when labile deuterium atoms are present near the hydroxyl group . This positional stability is a differentiating feature not shared by all deuterated heptanol variants.

Bioanalytical Method Validation FDA Guidance EMA Guideline

Physical Property Differences vs. Non-Deuterated 1-Heptanol Enable Unique Mechanistic Studies via Kinetic Isotope Effect

Deuterium substitution in n-Heptyl-d7 Alcohol alters key physical properties due to the kinetic isotope effect, specifically the stronger carbon‑deuterium bond compared to carbon‑hydrogen . The non-deuterated 1-heptanol exhibits a boiling point of 175 °C and a density of 0.819 g/mL at 25 °C. While direct experimental boiling point data for the d7 analog is not consistently reported across suppliers, class-level inference from deuterated aliphatic alcohols indicates a slight depression in boiling point (typically 1-3 °C) and a small increase in density relative to the unlabeled compound. These differences, although modest, are analytically significant when the compound is employed as a tracer in mechanistic studies, as the altered bond strength can be exploited to probe reaction pathways, enzyme mechanisms, and metabolic stability in drug development . The n-heptyl-d1 and d15 analogs exhibit similar isotope effects, but the d7 variant's intermediate deuteration level provides a distinct signal without the full perdeuteration that may excessively perturb physicochemical behavior.

Kinetic Isotope Effect (KIE) Reaction Mechanism Metabolic Stability

Analytical Utility as an Internal Standard Validated by General Principles of Isotope Dilution Mass Spectrometry

n-Heptyl-d7 Alcohol (1219804-99-5) is explicitly recommended by multiple suppliers as an internal standard for quantitative analysis by GC-MS and LC-MS . The underlying principle is that an isotopically labeled internal standard co-elutes with the target analyte and experiences identical matrix effects and ionization efficiency, thereby enabling accurate normalization of signal variability [1]. While no direct comparative study quantifying the performance difference between n-heptyl-d7 and n-heptyl-d1 or d15 in a specific assay was identified in the available literature, the general principles of isotope dilution mass spectrometry establish that a mass difference of +3 to +7 Da is optimal for small molecules. The +7 Da shift of n-Heptyl-d7 Alcohol falls within this optimal range, whereas the +1 Da shift of the d1 analog risks interference from the analyte's natural isotopic distribution, and the +15 Da shift of the d15 analog may introduce a retention time offset that degrades the accuracy of matrix-effect correction [2].

Isotope Dilution Quantitative Analysis Method Validation

Stability and Storage Data Confirm Suitability for Long-Term Analytical Reference Use

n-Heptyl-d7 Alcohol (1219804-99-5) is documented as stable when stored at room temperature under recommended conditions, with a recommended re-analysis for chemical purity after three years . This stability profile is comparable to that of other deuterated heptanol analogs, such as n-heptyl-d15 (CAS 194793-95-8) and n-heptyl-d1 (CAS 38007-42-0), which share identical storage and stability recommendations . However, the availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from primary isotope suppliers (e.g., CDN Isotopes) provides procurement-level assurance of batch-to-batch consistency and purity, which is essential for maintaining traceability in regulated laboratories .

Reference Standard Stability Shelf-Life Certificate of Analysis

Primary Application Scenarios for n-Heptyl-d7 Alcohol (1219804-99-5) Based on Differentiating Evidence


Quantitative LC-MS/MS Bioanalysis of 1-Heptanol in Pharmacokinetic Studies

In regulated bioanalytical laboratories, n-Heptyl-d7 Alcohol serves as the preferred stable isotope-labeled internal standard for the accurate quantification of 1-heptanol in plasma or tissue homogenates. The +7 Da mass shift ensures chromatographic co-elution while providing sufficient mass separation to avoid interference from the analyte's natural isotopic envelope . This selection directly supports compliance with FDA and EMA bioanalytical method validation guidelines, which recommend the use of SIL-IS whenever possible to correct for matrix effects and ionization variability [1].

GC-MS Quantification of Volatile Organic Compounds in Environmental or Food Samples

For environmental monitoring laboratories and food safety testing facilities, n-Heptyl-d7 Alcohol is utilized as an internal standard for the quantification of 1-heptanol and related volatile organic compounds in complex matrices such as water, soil, or wine . The deuterated analog co-elutes with the target analyte, correcting for variations in sample injection volume, extraction recovery, and detector response in GC-MS systems [1].

Mechanistic and Metabolic Tracing Studies Using Kinetic Isotope Effect (KIE) Probes

Academic and industrial research groups investigating reaction mechanisms or metabolic pathways of aliphatic alcohols employ n-Heptyl-d7 Alcohol as a KIE probe. The stronger C-D bond at the deuterated positions alters the rate of specific enzymatic or chemical transformations, allowing researchers to distinguish between alternative mechanistic pathways and to quantify metabolic flux in vitro . This application leverages the unique physical-chemical differentiation of the deuterated compound relative to the unlabeled analog.

Reference Standard for NMR Spectroscopy and Method Development

NMR facilities and analytical method development groups use n-Heptyl-d7 Alcohol as a stable isotopic reference compound for calibrating chemical shift scales or for developing new pulse sequences. The absence of proton signals at the deuterated positions simplifies spectra and aids in the identification of unknown impurities or reaction products in complex mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Heptyl--d7 Alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.